3-Formyl-2-(tributylstannyl)furan
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Description
3-Formyl-2-(tributylstannyl)furan is an organotin compound that belongs to the class of furan derivatives. It is characterized by the presence of a formyl group at the 3-position and a tributylstannyl group at the 2-position of the furan ring. This compound is commonly used in various fields of research, including medical, environmental, and industrial studies.
Mechanism of Action
Mode of Action
It’s known that organotin compounds like tributyltin can interact with biological targets through coordination chemistry .
Biochemical Pathways
Organotin compounds are known to interfere with various biochemical processes, but the exact pathways for this specific compound need further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Formyl-2-(tributylstannyl)furan . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2-(tributylstannyl)furan typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature
Properties
IUPAC Name |
2-tributylstannylfuran-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3O2.3C4H9.Sn/c6-3-5-1-2-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLADFMBEILHNON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CO1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449870 |
Source
|
Record name | 2-(Tributylstannyl)furan-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130056-68-7 |
Source
|
Record name | 2-(Tributylstannyl)furan-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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